1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with bromodomains that recognize acetylated lysine for epigenetic reading .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been optimized for BRD4 potency .
Mecanismo De Acción
Target of Action
The compound “1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cells . For example, one compound induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with the mesenchymal-epithelial transition factor (c-Met) protein kinase, where it acts as an inhibitor. This interaction is crucial because c-Met is involved in cell growth, motility, and differentiation. By inhibiting c-Met, this compound can potentially modulate these cellular processes .
Additionally, this compound has been shown to inhibit phosphodiesterase enzymes, which play a role in the regulation of intracellular levels of cyclic nucleotides. The inhibition of these enzymes can lead to alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the inhibition of c-Met by this compound can lead to reduced cell proliferation, migration, and invasion. This is particularly relevant in the context of tumor growth and metastasis .
Moreover, the compound’s ability to inhibit phosphodiesterase enzymes affects cell signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways are critical for regulating gene expression, cell metabolism, and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. The compound binds to the active site of c-Met, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling cascade that promotes cell growth and survival .
Furthermore, the inhibition of phosphodiesterase enzymes by this compound results in increased levels of cyclic nucleotides, which can activate protein kinase A (PKA) and other downstream effectors. These changes can alter gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can form over extended periods. These degradation products may have different biological activities, which can complicate the interpretation of long-term studies .
In in vitro studies, the compound has shown sustained inhibitory effects on c-Met and phosphodiesterase enzymes over several hours. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met and phosphodiesterase enzymes without causing significant toxicity. At higher doses, toxic effects such as myocardial degeneration have been observed, likely due to off-target interactions with other proteins and enzymes .
Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effects but may increase the risk of adverse reactions .
Metabolic Pathways
This compound is metabolized through various pathways involving oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of mono- and bis-oxidation products .
These metabolic products can further undergo conjugation with glutathione or other cofactors, facilitating their excretion from the body. The metabolic flux and levels of metabolites can vary depending on the dose and duration of exposure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
For instance, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites such as the nucleus or mitochondria .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with its target enzymes and proteins .
Post-translational modifications, such as phosphorylation or acetylation, may also influence the compound’s localization by directing it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity depending on the cellular context .
Propiedades
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOOYFSFDEJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.